

Sucantomotide (Oregovomab): A Comparative Analysis of Clinical Trial Data in Ovarian Cancer

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Compound of Interest

Compound Name: Sucantomotide

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Introduction

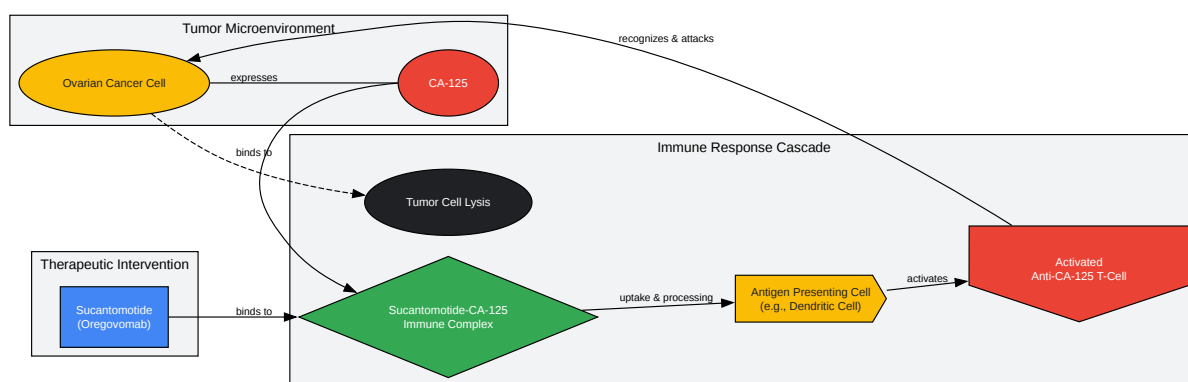
Sucantomotide, also known as oregovomab (and formerly as CVac), is an investigational murine monoclonal antibody developed as an immunotherapy for cancer, primarily investigated in ovarian cancer. It functions by targeting the cancer antigen 125 (CA-125), a protein often overexpressed on the surface of ovarian cancer cells. The therapeutic strategy is based on the principle of indirect immunization, where the formation of oregovomab-CA-125 immune complexes stimulates a host immune response against the tumor. This guide provides a comparative summary of key clinical trial data for **Sucantomotide** versus placebo or standard of care, focusing on quantitative outcomes, experimental methodologies, and the underlying mechanism of action.

It is important to note that in January 2024, the pivotal Phase III clinical trial, FLORA-5, was recommended to be discontinued following a futility analysis that indicated the trial was unlikely to meet its primary endpoint for progression-free survival.^[1] Despite this setback, the data from preceding Phase II studies, which showed promising results, offer valuable insights for the research and drug development community.

Mechanism of Action

Oregovomab is a murine IgG1 kappa monoclonal antibody that specifically binds with high affinity to the CA-125 antigen.^{[2][3]} Unlike the free, circulating CA-125 which is poorly

immunogenic, the complex formed between oregovomab and CA-125 is capable of eliciting a robust immune response.[4][5] This immune complex is believed to be processed by antigen-presenting cells (APCs), such as dendritic cells, leading to the activation of T cells. These activated T cells can then recognize and attack ovarian cancer cells that express CA-125, thereby mediating an anti-tumor effect.



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Caption: Sucantomotide's mechanism of action.

Efficacy Data from Clinical Trials

The most compelling evidence for **Sucantomotide's** potential efficacy came from a randomized Phase II clinical trial comparing chemo-immunotherapy (carboplatin and paclitaxel plus oregovomab) against standard chemotherapy alone in patients with newly diagnosed advanced ovarian cancer.

Table 1: Efficacy Outcomes from Randomized Phase II Trial (Front-Line Treatment)

Endpoint	Sucantomotide + Chemotherapy (n=47)	Standard Chemotherapy Alone (n=50)	Hazard Ratio (95% CI)	p-value
Median Progression-Free Survival (PFS)	41.8 months	12.2 months	0.46 (0.28 - 0.70)	0.0027
Median Overall Survival (OS)	Not Reached	43.2 months	0.35 (0.16 - 0.74)	0.043
Data from a median follow-up of 42 months.				

Another key study was the CAN-003 trial, which evaluated CVac (an earlier designation for **Sucantomotide**) as a maintenance therapy. The results were most notable in the subgroup of patients in their second clinical remission (CR2).

Table 2: Efficacy in Second Remission (CR2) Patients (CAN-003 Trial)

Endpoint	CVac (Sucantomotide)	Standard of Care (Observation)	Hazard Ratio (95% CI)	p-value
Median Progression-Free Survival (PFS)	>13 months	5 months	0.32 (not specified)	0.04
Median Overall Survival (OS)	>42 months	26 months	0.17 (0.02 - 1.4)	0.07
Note: The OS data is from a 42-month follow- up and did not reach statistical significance, though a strong trend was observed.				

Safety and Tolerability

Across multiple studies, **Sucantomotide** has been reported to be well-tolerated, without adding significant toxicity to standard chemotherapy.

Table 3: Comparative Safety Profile

Adverse Event Profile	Sucantomotide (+/- Chemo)	Placebo / Standard of Care	Key Findings
Randomized Phase II (Front-Line)	No change in toxicity profile from chemotherapy alone.	Standard chemotherapy-related toxicities.	The addition of oregovomab did not result in incremental toxicity.
Consolidation Therapy Trial	Adverse events reported with similar frequency to placebo.	Adverse events reported with similar frequency to oregovomab.	Benign safety profile indicated.
FLORA-4 (Phase II, Combination with Niraparib)	Urticaria (10% of patients).	N/A (single-arm study).	Combination was well-tolerated with no new safety signals.

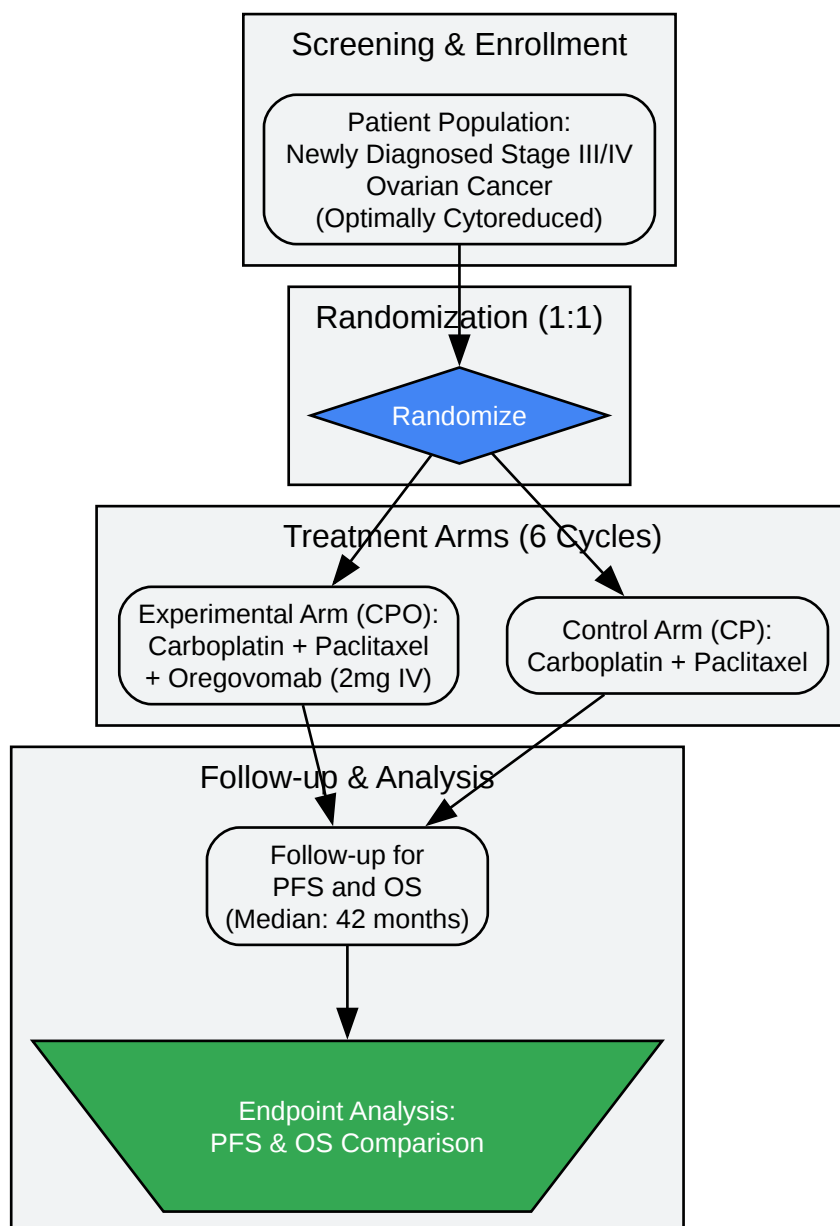
Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are the protocols for the key studies cited.

Randomized Phase II Trial (Front-Line Chemo-immunotherapy)

- Objective: To test the hypothesis that schedule-dependent chemo-immunotherapy with oregovomab improves Progression-Free Survival (PFS) and Overall Survival (OS).
- Patient Population: 97 patients with newly diagnosed, optimally cytoreduced (residual tumor < 1 cm) Stage III/IV epithelial ovarian, fallopian tube, or peritoneal cancer.
- Randomization: Patients were randomized 1:1 to two arms.
 - Experimental Arm (CPO): Standard six cycles of intravenous carboplatin and paclitaxel plus four immunizations with oregovomab (2 mg IV).
 - Control Arm (CP): Standard six cycles of intravenous carboplatin and paclitaxel alone.

- Endpoints:
 - Primary: Translational assessment of a cellular immune response (results were unevaluable due to technical issues).
 - Secondary: Progression-Free Survival (PFS) and Overall Survival (OS).



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Caption: Workflow for the randomized Phase II trial.

CAN-003 Phase II Trial (Maintenance Therapy)

- Objective: To evaluate the safety and efficacy of CVac (**Sucantomotide**) as a maintenance therapy.
- Patient Population: 56 patients with epithelial ovarian cancer in first (CR1) or second (CR2) clinical remission.
- Randomization: Patients were randomized 1:1.
 - Experimental Arm: CVac maintenance treatment (10 doses over 56 weeks).
 - Control Arm: Standard of care (SOC) observation.
- Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).

Conclusion

While the Phase III FLORA-5 trial for **Sucantomotide** (oregovomab) did not meet its primary endpoint, the preceding randomized Phase II trial demonstrated a statistically significant and clinically meaningful improvement in both progression-free and overall survival when added to standard front-line chemotherapy for advanced ovarian cancer. The agent has consistently shown a favorable safety profile, not adding significant toxicity to chemotherapy regimens. The mechanism, involving the formation of immune complexes to stimulate a T-cell mediated anti-tumor response, remains a compelling strategy in immuno-oncology. The collective data from these trials, particularly the promising Phase II results, provide a valuable foundation for future research into immunotherapies targeting CA-125 and for the design of subsequent clinical studies in ovarian cancer.

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